2-Amino-3-bromo-4,5-dichloropyridine
Overview
Description
2-Amino-3-bromo-4,5-dichloropyridine is a heterocyclic organic compound with the molecular formula C5H3BrCl2N2 It is a derivative of pyridine, characterized by the presence of amino, bromo, and dichloro substituents on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-bromo-4,5-dichloropyridine typically involves multi-step reactions starting from readily available pyridine derivatives. One common method involves the bromination of 2-amino-4-chloropyridine, followed by chlorination and diazotization reactions. The key steps include:
Bromination: 2-Amino-4-chloropyridine is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) to introduce the bromo substituent at the 3-position.
Chlorination: The brominated intermediate is then subjected to chlorination using reagents like sulfuryl chloride or thionyl chloride to introduce chlorine atoms at the 4 and 5 positions.
Diazotization: The final step involves diazotization of the amino group, followed by substitution with chlorine to yield this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar synthetic routes but are optimized for higher yields and cost-effectiveness. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-bromo-4,5-dichloropyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromo or chloro substituents are replaced by other nucleophiles.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Coupling Reactions: It can be used in coupling reactions such as Suzuki-Miyaura coupling, where the bromo substituent reacts with boronic acids to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like stannous chloride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products Formed
The major products formed from these reactions include substituted pyridines, biaryl compounds, and various amino derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-3-bromo-4,5-dichloropyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a precursor in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of novel pharmaceuticals targeting specific biological pathways.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-bromo-4,5-dichloropyridine involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromo and chloro substituents can participate in halogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dichloropyridine: Similar structure but lacks the bromo substituent.
2-Amino-4,5-dichloropyridine: Similar structure but lacks the bromo substituent at the 3-position.
2-Amino-3-bromo-5-chloropyridine: Similar structure but has only one chlorine substituent.
Uniqueness
2-Amino-3-bromo-4,5-dichloropyridine is unique due to the presence of both bromo and dichloro substituents, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
3-bromo-4,5-dichloropyridin-2-amine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrCl2N2/c6-3-4(8)2(7)1-10-5(3)9/h1H,(H2,9,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZFWOSBWGZFUNL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)N)Br)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrCl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401293931 | |
Record name | 3-Bromo-4,5-dichloro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1232431-02-5 | |
Record name | 3-Bromo-4,5-dichloro-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1232431-02-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-4,5-dichloro-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401293931 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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